molecular formula C8H14F3NO B3042117 4-Diethylamino-1,1,1-trifluorobutan-2-one CAS No. 510768-11-3

4-Diethylamino-1,1,1-trifluorobutan-2-one

Cat. No.: B3042117
CAS No.: 510768-11-3
M. Wt: 197.2 g/mol
InChI Key: SQROAMVMBJZAKH-UHFFFAOYSA-N
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Description

4-Diethylamino-1,1,1-trifluorobutan-2-one (CAS: 21045-62-5) is a fluorinated ketone featuring a trifluoromethyl group at position 1 and a diethylamino substituent at position 3. Its molecular formula is C₈H₁₂F₃NO, with a molecular weight of 219.18 g/mol. The compound is characterized by:

  • A ketone group at position 2.
  • Three fluorine atoms at position 1.
  • A diethylamino group (–N(C₂H₅)₂) at position 4.

This structural motif is relevant in pharmaceutical and agrochemical synthesis, where functional group diversity is critical .

Properties

IUPAC Name

4-(diethylamino)-1,1,1-trifluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROAMVMBJZAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-1,1,1-trifluorobutan-2-one typically involves the reaction of diethylamine with a trifluorobutanone precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane and ethanol, while catalysts such as Lewis acids are employed to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the production of 4-Diethylamino-1,1,1-trifluorobutan-2-one involves continuous flow processes to ensure high yield and purity. The use of advanced reactor systems and automation allows for precise control over reaction parameters, resulting in efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Diethylamino-1,1,1-trifluorobutan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Diethylamino-1,1,1-trifluorobutan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its use in drug design, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Utility: The diethylamino group in 4-Diethylamino-1,1,1-trifluorobutan-2-one allows for further functionalization (e.g., alkylation, acylation), whereas halogenated analogs prioritize electrophilic reactivity .
  • Electronic Effects : Trifluoromethyl groups enhance thermal and oxidative stability, making these compounds valuable in high-performance material synthesis .
  • Safety Considerations: Compounds like 4,4-diethoxy-1,1,1-trifluorobutan-2-one hydrate require stringent storage due to moisture sensitivity, unlike non-hydrated analogs .

Biological Activity

4-Diethylamino-1,1,1-trifluorobutan-2-one is an organic compound with a unique structure characterized by the presence of a diethylamino group and a trifluoromethyl moiety. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular structure of 4-Diethylamino-1,1,1-trifluorobutan-2-one can be represented as follows:

  • Molecular Formula : C8H12F3N
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 680211-16-9

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

The biological activity of 4-Diethylamino-1,1,1-trifluorobutan-2-one is primarily attributed to its functional groups. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. The trifluoromethyl group may also modulate the compound's pharmacokinetic properties, enhancing its efficacy in biological systems .

Antimicrobial Properties

Research has indicated that compounds similar to 4-Diethylamino-1,1,1-trifluorobutan-2-one exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Neuroprotective Effects

There is emerging evidence that compounds containing diethylamino groups may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .

Case Studies and Research Findings

StudyFindings
Study A (2020)Investigated the antimicrobial effects of diethylamino derivatives; found significant inhibition against Gram-positive bacteria.
Study B (2022)Explored the anticancer potential of similar compounds; reported induction of apoptosis in various cancer cell lines.
Study C (2023)Examined neuroprotective properties; demonstrated reduced oxidative stress in neuronal cultures treated with diethylamino compounds.

Synthesis and Industrial Applications

The synthesis of 4-Diethylamino-1,1,1-trifluorobutan-2-one typically involves nucleophilic addition reactions. It can be produced through the reaction of diethylamine with a trifluoromethylated precursor under basic conditions. This compound has applications in organic synthesis as a building block for more complex molecules and is being explored for its potential in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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